
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide, also known as EFTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
One significant area of research is the exploration of antimicrobial and antifungal properties. For example, a study focused on the synthesis and antibacterial evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties demonstrated promising results against various bacterial strains, showcasing superior activity in certain cases compared to existing treatments (Hui Lu et al., 2020). Another study highlighted the antimicrobial activities of novel thiazole derivatives against a broad spectrum of bacterial and fungal pathogens, indicating the potential of these compounds in addressing resistance issues (G. Saravanan et al., 2010).
Anticancer Research
In anticancer research, derivatives of this compound have shown efficacy in inhibiting the growth of various cancer cell lines. A study on benzophenone-thiazole derivatives as potent VEGF-A inhibitors presented compounds that exhibited promising antiproliferative effects, highlighting the therapeutic potential of these derivatives in cancer treatment (T. Prashanth et al., 2014). Another investigation into the antiproliferative activity of pyridine linked thiazole derivatives revealed compounds with significant activity against breast and liver cancer cell lines, providing insights into novel therapeutic agents (Alaa M. Alqahtani & A. Bayazeed, 2020).
Anti-inflammatory and Antioxidant Activities
Further research has identified anti-inflammatory and antioxidant potentials of thiazole derivatives. A study synthesized and evaluated novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides for their anti-inflammatory and antioxidant activity, finding compounds that exhibited excellent efficacy in both assays (Satish Koppireddi et al., 2013).
Optoelectronic Properties
Another intriguing application is in the field of optoelectronics, where thiazole-based polythiophenes were studied for their properties. Research into the optoelectronic properties of thiazole-based polythiophenes synthesized from thiazole-containing monomers showed promising results for applications in electronic devices, highlighting the versatility of thiazole derivatives in scientific research (Pinar Camurlu & N. Guven, 2015).
Eigenschaften
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-2-24-16-9-5-14(6-10-16)17-12-25-19(21-17)22-18(23)11-13-3-7-15(20)8-4-13/h3-10,12H,2,11H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMKPQNHURDMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

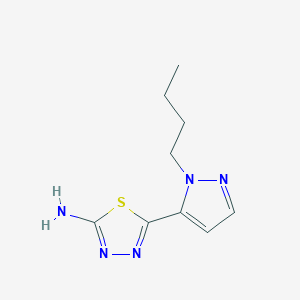
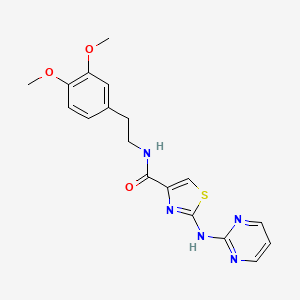

![(Z)-ethyl 1-cyclohexyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2616966.png)
![(1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2616967.png)
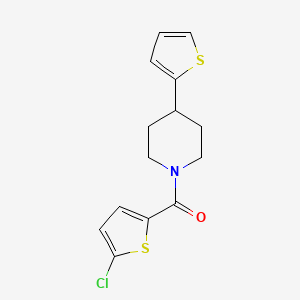


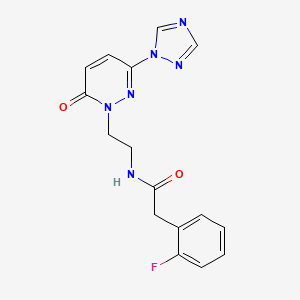
![2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride](/img/structure/B2616975.png)
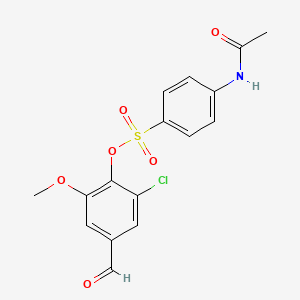
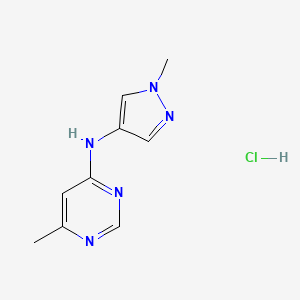
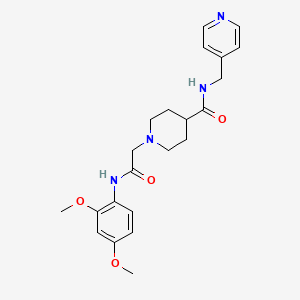
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2616982.png)